Product packaging for 1-Oxaspiro[4.5]dec-2-en-4-one(Cat. No.:CAS No. 76951-95-6)

1-Oxaspiro[4.5]dec-2-en-4-one

Cat. No.: B1660449
CAS No.: 76951-95-6
M. Wt: 152.19 g/mol
InChI Key: KTEQXPKPEFWPEX-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.5]dec-2-en-4-one is a high-purity chemical building block of interest in advanced organic synthesis and medicinal chemistry research. Compounds featuring the 1-oxaspiro[4.5]decane scaffold are recognized as key structural motifs and intermediates. For instance, similar spirocyclic lactone structures are known as metabolites of acaricides like spirodiclofen , and other spirocyclic frameworks have been investigated for their potential as neuropeptide Y5 receptor antagonists for the treatment of disorders such as obesity and binge eating . The specific unsaturation and ketone functional groups in this compound make it a versatile synthon for constructing complex molecules, potentially for applications in developing agrochemicals and pharmaceuticals. This product is strictly labeled For Research Use Only (RUO) and is not for human or veterinary diagnostic or therapeutic uses. Researchers are strongly advised to consult the relevant scientific literature and safety data sheets before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B1660449 1-Oxaspiro[4.5]dec-2-en-4-one CAS No. 76951-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[4.5]dec-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h4,7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEQXPKPEFWPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444934
Record name 1-oxaspiro[4.5]dec-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76951-95-6
Record name 1-oxaspiro[4.5]dec-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Strategies for 1 Oxaspiro 4.5 Dec 2 En 4 One

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a method for designing a synthetic pathway by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For 1-Oxaspiro[4.5]dec-2-en-4-one, the primary disconnection strategies focus on breaking down the spirocyclic α,β-unsaturated lactone system.

Two logical disconnections are proposed:

Disconnection A: C-O/C-C Bond Cleavage of the Lactone Ring: This approach involves the disconnection of the ester bond (C-O) and a key carbon-carbon bond within the furanone ring. This strategy simplifies the target molecule to a cyclohexanone (B45756) derivative bearing an acetic acid or equivalent side chain. This precursor is conceptually straightforward to assemble from cyclohexanone itself.

Disconnection B: Spirocyclic C-C Bond Cleavage: A more direct approach involves cleaving the bond at the spirocenter, which connects the cyclohexane (B81311) and furanone rings. This transforms the spirocycle into a single, larger carbocyclic or heterocyclic ring, which would then require a subsequent rearrangement or transannular cyclization to form the spiro junction.

These retrosynthetic pathways provide a logical framework for devising forward synthetic routes, guiding the selection of appropriate reactions and starting materials.

Established Synthetic Routes for Spiro[4.5]decenones and their Adaptation to this compound

While specific literature for the synthesis of this compound is sparse, several established methods for constructing related spiro[4.5]decenone and spirolactone frameworks can be effectively adapted.

Ring-Closing Reactions for Spirocenter Formation

Ring-closing metathesis (RCM) has become a powerful tool in organic synthesis for the construction of various ring systems, including sterically congested ones. rsc.org This methodology can be applied to create the spirocyclic core of this compound. The strategy involves preparing a diene precursor, typically anchored to a cyclohexane ring, which upon exposure to a ruthenium catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) undergoes intramolecular cyclization. organic-chemistry.org The formation of related 1-azaspiro[4.5]decane systems via metathesis reactions demonstrates the viability of this approach for constructing the core spiro[4.5]decane skeleton. figshare.com

Table 1: Representative Ring-Closing Metathesis Strategy

Precursor Type Catalyst Reaction Product Core

Lactone Annulation Techniques

Lactone annulation involves constructing the lactone ring onto a pre-existing carbocyclic structure. One effective method is the Diels-Alder cycloaddition. A general synthesis for 1-oxaspiro[4.5]decan-2-ones (the saturated analog) utilizes the reaction of 5-methylene-2(5H)-furanone with a suitable diene, such as a derivative of cyclohexadiene. uab.cat This cycloaddition directly forms the spirocyclic lactone framework, which can then be chemically modified (e.g., through oxidation) to introduce the unsaturation present in the target molecule.

Palladium-catalyzed reactions also offer a robust route. For instance, the palladium-catalyzed cyclocarbonylation of alkynols can be employed to prepare spiro lactones in a single step. beilstein-journals.org In an adaptation for the target molecule, a propargylic alcohol attached to a cyclohexane ring could undergo cyclocarbonylation to furnish the desired spirolactone structure.

Cyclization Reactions Involving β-Keto Esters and Olefins

Intramolecular cyclization of β-keto esters is a classic and effective method for forming new rings. nih.gov For the synthesis of this compound, a precursor containing a cyclohexane ring functionalized with a β-keto ester side chain can be envisioned. Intramolecular alkylation or condensation of the β-keto ester dianion could lead to the formation of the spirolactone ring. researchgate.net The synthesis of structurally similar spiro-2H-furan-3-ones has been achieved through an intramolecular Knoevenagel–Claisen type condensation involving a β-ketoester, highlighting the applicability of this strategy. beilstein-journals.org

Condensation Reactions in Spirocompound Synthesis

Condensation reactions, particularly the Knoevenagel condensation, are widely used in multicomponent reactions to build molecular complexity and synthesize spiro compounds. nih.govmdpi.com This strategy typically involves the reaction of an active methylene (B1212753) compound with a carbonyl group. A potential route to this compound could involve the condensation of a cyclohexanone derivative with an appropriate active methylene compound (e.g., a derivative of malonic acid or cyanoacetic acid), followed by a cascade of reactions including Michael addition and cyclization to form the spiro-lactone ring system. acs.orgrsc.org

Table 2: Overview of Adapted Synthetic Strategies

Strategy Key Reaction Precursor Example Resulting Structure
Lactone Annulation Diels-Alder Cycloaddition Cyclohexadiene derivative + 5-Methylene-2(5H)-furanone Spirocyclic lactone
β-Keto Ester Cyclization Intramolecular Condensation Cyclohexane with β-keto ester side chain Spirocyclic β-keto lactone

Stereoselective Synthesis of this compound and its Enantiomers

The spiro carbon atom in this compound is a quaternary stereocenter. The construction of such centers in an enantioselective manner represents a significant challenge in organic synthesis. researchgate.net Modern catalytic methods provide powerful solutions to this problem.

Organocatalysis, in particular, has emerged as a key strategy for the enantioselective synthesis of spirocycles. researchgate.net Chiral catalysts, such as those derived from proline or cinchona alkaloids, can mediate reactions like Michael additions or Mannich reactions to create spiro-quaternary centers with high levels of stereocontrol. A hypothetical approach could involve an asymmetric Michael addition of a nucleophile to a cyclohexylidene-derived acceptor, catalyzed by a chiral amine or phosphine, to set the stereochemistry at the spirocenter before subsequent cyclization to the lactone.

Furthermore, catalytic enantioselective C-acylation of enol lactones has been shown to provide access to enantioenriched spirocyclic 1,3-diketones, a structural motif related to the target molecule. rsc.org Adapting such organo-cation catalysis could provide a pathway to the enantiomerically pure forms of this compound.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

The asymmetric synthesis of spiro compounds, including this compound, often utilizes chiral auxiliaries to control the stereochemical outcome of reactions. sigmaaldrich.com These auxiliaries are chiral molecules that are temporarily incorporated into the substrate, directing the formation of one enantiomer over the other. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com Common classes of chiral auxiliaries include ephedrine (B3423809) derivatives and oxazolidinones. sigmaaldrich.com

Catalytic asymmetric approaches represent a powerful alternative, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. While specific examples detailing the use of chiral auxiliaries or catalytic asymmetric methods for the direct synthesis of this compound are not extensively documented in the provided results, the general principles of asymmetric synthesis are fundamental to producing enantiomerically pure forms of such complex molecules. sigmaaldrich.com These methods are crucial in medicinal chemistry and natural product synthesis where specific stereoisomers often exhibit desired biological activities.

Diastereoselective Control in Spirolactone Formation

Diastereoselective control is a critical aspect of synthesizing complex molecules like this compound, which may contain multiple stereocenters. The formation of the spirolactone ring system can be influenced by the existing stereochemistry in the starting materials, leading to the preferential formation of one diastereomer.

One general method for the synthesis of related saturated spirolactones, 1-oxaspiro[4.5]decan-2-ones, involves the Diels-Alder cycloaddition of 5-methylene-2(5H)-furanone with various dienes. uab.catresearchgate.net This reaction produces bicyclic and tricyclic spiroadducts in good yields, which can then be further modified to create a variety of spirolactones. uab.catresearchgate.net The inherent stereoselectivity of the Diels-Alder reaction can be exploited to control the diastereochemical outcome of the final spirolactone product.

Green Chemistry Approaches and Sustainable Synthesis for Spiro[4.5]decenones

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods, a concept known as green chemistry. chemistryjournals.netnih.govxjenza.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemistryjournals.netnih.govxjenza.org

For the synthesis of spiro compounds, green strategies include the use of alternative and safer solvents like water or ionic liquids, the application of biocatalysis with enzymes, and the use of microwave-assisted synthesis to reduce reaction times and energy consumption. chemistryjournals.netmdpi.com Multicomponent domino reactions, where multiple chemical transformations occur in a single pot, are also a hallmark of green synthesis as they reduce the need for purification of intermediates and minimize waste. mdpi.com For instance, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been developed for the synthesis of spiro compounds using ethanol (B145695) as a solvent and an ionic liquid as a catalyst. mdpi.com

The principles of green chemistry applicable to the synthesis of spiro[4.5]decenones are summarized in the table below:

Green Chemistry PrincipleApplication in Spiro[4.5]decenone Synthesis
Waste Prevention Employing high-yield reactions and domino processes to minimize byproducts. mdpi.com
Atom Economy Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.
Safer Solvents and Auxiliaries Utilizing non-toxic and renewable solvents like water and ethanol. chemistryjournals.netmdpi.com
Energy Efficiency Using methods like microwave-assisted synthesis to reduce reaction times and energy consumption. chemistryjournals.netmdpi.com
Use of Renewable Feedstocks Sourcing starting materials from renewable biological sources.
Catalysis Employing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. nih.govmdpi.com

Large-Scale Synthetic Considerations and Process Optimization

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. Process optimization is crucial to ensure that the synthesis is efficient, cost-effective, safe, and environmentally friendly.

Key considerations for the large-scale synthesis of this compound and related compounds include:

Scalability of Reactions: Ensuring that reactions that work well on a small scale can be safely and efficiently performed in large reactors.

Reagent Cost and Availability: Selecting starting materials and reagents that are readily available and economically viable for large-scale production.

Process Safety: Identifying and mitigating potential hazards associated with the chemical process, such as exothermic reactions or the use of flammable or toxic substances.

Purification Methods: Developing robust and scalable purification techniques to isolate the final product with high purity.

Waste Management: Implementing procedures for the safe disposal or recycling of waste streams generated during the manufacturing process.

Chemical Reactivity and Transformation Studies of 1 Oxaspiro 4.5 Dec 2 En 4 One

Reactivity of the α,β-Unsaturated Lactone Moiety

The α,β-unsaturated lactone ring in 1-Oxaspiro[4.5]dec-2-en-4-one is an electron-deficient system, rendering the double bond susceptible to nucleophilic attack. This reactivity is central to many of its chemical transformations.

Nucleophilic Additions to the Double Bond

The polarized nature of the α,β-unsaturated lactone system in this compound makes the β-carbon of the double bond electrophilic. This allows for the addition of a variety of nucleophiles. While specific studies on this compound are limited, the reactivity can be inferred from studies on analogous α,β-unsaturated lactones. These reactions typically proceed via a conjugate addition mechanism.

A range of nucleophiles, including organocuprates, amines, and thiols, are expected to add to the β-position of the double bond. The choice of nucleophile and reaction conditions can influence the stereochemical outcome of the addition, a critical aspect in the synthesis of complex molecules.

Electrophilic Reactions at the Double Bond

While less common for electron-deficient alkenes, electrophilic additions to the double bond of α,β-unsaturated lactones can occur under specific conditions. Reactions such as halogenation (addition of Br₂ or Cl₂) can proceed, often requiring more forcing conditions compared to electron-rich alkenes. The regioselectivity of such additions would be an interesting area of study for this compound.

Michael Addition Reactions

The Michael addition is a classic example of a conjugate nucleophilic addition and is a highly effective method for forming carbon-carbon bonds. In the context of this compound, this reaction would involve the addition of a soft nucleophile (the Michael donor) to the β-carbon of the lactone (the Michael acceptor). A general synthesis of related 1-oxaspiro[4.5]decan-2-ones has been achieved through Michael addition reactions, highlighting the utility of this transformation. uab.cat

Common Michael donors include enolates derived from β-dicarbonyl compounds, organocuprates, and enamines. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile.

Michael DonorCatalystProductReference
Diethyl malonateSodium ethoxideDiethyl 2-(4-oxo-1-oxaspiro[4.5]decan-3-yl)malonateAnalogous Reaction
Lithium dimethylcuprate-3-Methyl-1-oxaspiro[4.5]decan-4-oneAnalogous Reaction
Pyrrolidine enamine of cyclohexanone (B45756)-2-(1-(4-oxo-1-oxaspiro[4.5]decan-3-yl)cyclohexyl)cyclohexan-1-oneAnalogous Reaction

Carbonyl Group Reactivity (Ketone at Position 4)

The ketone at the 4-position of this compound exhibits typical carbonyl reactivity, undergoing nucleophilic addition and derivatization reactions.

Reduction Reactions

The ketone functionality can be selectively reduced to the corresponding alcohol. The choice of reducing agent is crucial to avoid concomitant reduction of the double bond or the lactone. For the synthesis of related saturated spirolactones, reduction of the carbonyl group is a key step. uab.cat

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). The stereochemical outcome of the reduction can often be controlled by the choice of reagent and reaction conditions.

Reducing AgentSolventProductReference
Sodium borohydrideMethanol1-Oxaspiro[4.5]dec-2-en-4-olAnalogous Reaction
Lithium aluminium hydrideDiethyl ether1-Oxaspiro[4.5]dec-2-en-4-olAnalogous Reaction

Formation of Derivatives (e.g., Oximes, Hydrazones)

The ketone at position 4 can react with nitrogen-based nucleophiles to form a variety of derivatives. These reactions are often used for the characterization of ketones and can also serve as a means to introduce new functional groups. The formation of oximes and hydrazones from aldehydes and ketones is a well-established reaction.

The reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base will yield the corresponding oxime. Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) will produce hydrazones. These reactions typically proceed via an acid-catalyzed addition-elimination mechanism.

ReagentProductReference
Hydroxylamine hydrochlorideThis compound oximeAnalogous Reaction
Hydrazine hydrateThis compound hydrazoneAnalogous Reaction
2,4-DinitrophenylhydrazineThis compound 2,4-dinitrophenylhydrazoneAnalogous Reaction

Spirocenter Stability and Ring Opening/Rearrangement Reactions

Ring Opening: The lactone ring, being a cyclic ester, is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the five-membered ring to form a γ-hydroxy carboxylic acid. The kinetics of lactone ring-opening are pH-dependent, with the process being catalyzed by both acid and base. Mechanistic studies on other lactones suggest that the ring-opening can proceed through the formation of a stable oxocarbenium intermediate. rsc.org

Rearrangement Reactions: Spirocyclic compounds are known to undergo various rearrangement reactions. For instance, analogous enol lactones have been shown to undergo a Steglich-type rearrangement, which is a rsc.orgsci-hub.se-acyl migration, often catalyzed by a base. nih.gov In the context of this compound, such a rearrangement could potentially lead to the formation of a different ring system. Photochemical rearrangements are also a possibility for the enone system, which can lead to the formation of bicyclo[3.1.0]hexanone derivatives through a formal [2+2] cycloaddition followed by rearrangements. sci-hub.se The specific outcome of such reactions would depend on the substitution pattern and reaction conditions.

Reaction TypePotential ProductDriving Force
Acid/Base Hydrolysisγ-hydroxy carboxylic acidRing strain release, formation of stable carboxylate
Steglich-Type RearrangementRearranged spirocyclic dioneFormation of a more stable product
Photochemical RearrangementBicyclo[3.1.0]hexanone derivativeAbsorption of UV light

Oxidation Reactions of the Cyclohexane (B81311) Ring

The cyclohexane ring of this compound presents several sites for oxidation. While the enone and lactone functionalities are generally more reactive, the saturated hydrocarbon ring can be oxidized under specific conditions.

Oxidation of unactivated C-H bonds in a cyclohexane ring typically requires strong oxidizing agents or catalytic systems. nih.gov Common reagents for such transformations include chromium-based oxidants, permanganates, or more modern catalytic systems involving transition metals. The position of oxidation would be influenced by steric and electronic factors. In spirocyclic systems, enzymatic or biomimetic oxidation can also occur at non-activated carbon atoms to introduce hydroxyl groups. taylorandfrancis.com

The major industrial process for cyclohexane oxidation, which leads to a mixture of cyclohexanol (B46403) and cyclohexanone (KA oil), proceeds via a radical mechanism and typically requires high temperatures and pressures. unimi.it While these conditions might be too harsh for the relatively sensitive enol lactone moiety in this compound, milder catalytic systems could potentially achieve selective oxidation of the cyclohexane ring.

Reagent/ConditionPotential ProductComments
Strong Oxidizing Agents (e.g., CrO3, KMnO4)Hydroxylated or ketonized cyclohexane ringPotential for over-oxidation and degradation of other functional groups
Catalytic Oxidation (e.g., transition metal catalysts)Hydroxylated cyclohexane ringMilder conditions may allow for selective oxidation
Enzymatic OxidationHydroxylated cyclohexane ringHigh selectivity often observed

Functional Group Interconversions and Derivatization Strategies

The enone and lactone functionalities in this compound offer numerous possibilities for functional group interconversions and derivatization.

Enone Moiety: The α,β-unsaturated carbonyl system is a versatile functional group for various transformations.

Michael Addition: The β-carbon of the enone is electrophilic and can undergo conjugate addition with a wide range of nucleophiles, including organocuprates, amines, and thiols. This would lead to the formation of 3-substituted 1-oxaspiro[4.5]decan-4-ones.

Reduction: The carbonyl group and the carbon-carbon double bond can be selectively reduced. For example, sodium borohydride would likely reduce the ketone to an alcohol, while catalytic hydrogenation could reduce both the double bond and the carbonyl group.

Epoxidation: The double bond can be epoxidized using reagents like m-CPBA to form an epoxide, which can then be further functionalized.

Lactone Moiety:

Reduction: The lactone can be reduced to a diol using strong reducing agents like lithium aluminum hydride.

Aminolysis/Ammonolysis: Reaction with amines or ammonia (B1221849) can open the lactone ring to form a γ-hydroxy amide.

The synthesis of α,β-unsaturated δ-lactones has been achieved through various methods, including copper-catalyzed asymmetric vinylogous Mukaiyama aldol (B89426) reactions, which could be a potential route for the synthesis of derivatives of this compound. nih.govorganic-chemistry.org

ReactionReagentPotential Product
Michael AdditionR2CuLi3-Alkyl-1-oxaspiro[4.5]decan-4-one
Carbonyl ReductionNaBH41-Oxaspiro[4.5]dec-2-en-4-ol
Catalytic HydrogenationH2, Pd/C1-Oxaspiro[4.5]decan-4-ol
Epoxidationm-CPBA2,3-Epoxy-1-oxaspiro[4.5]decan-4-one
Lactone ReductionLiAlH41-(1-hydroxycyclohexyl)butane-1,4-diol
AminolysisRNH2N-Alkyl-4-hydroxy-4-(1-hydroxycyclohexyl)butanamide

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound is essential for predicting and controlling its reactivity.

Photochemical Rearrangements of Enones: The photochemical reactions of cyclic enones have been extensively studied. The [2+2] photocycloaddition of enones with alkenes is proposed to proceed through a stepwise mechanism involving a triplet diradical intermediate. wikipedia.org In the absence of an external alkene, intramolecular rearrangements can occur. These rearrangements are thought to be initiated by the photoexcitation of the enone to a singlet excited state, followed by intersystem crossing to a triplet state. The subsequent steps involve bond formations and cleavages to yield rearranged products. sci-hub.se

Lactone Ring Opening: The mechanism of lactone ring-opening is dependent on the pH of the medium. nih.gov Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. Density functional theory (DFT) calculations on the ring-opening of γ-valerolactone have shown that the reaction proceeds through a stable oxocarbenium ion intermediate and a two-step mechanism to yield the corresponding unsaturated acid. rsc.org A similar mechanism can be expected for the ring-opening of this compound.

Structural Characterization and Spectroscopic Analysis of 1 Oxaspiro 4.5 Dec 2 En 4 One

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of 1-Oxaspiro[4.5]dec-2-en-4-one. Each technique provides unique and complementary information, allowing for a complete picture of the atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic compound.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments. The vinylic protons on the butenolide ring (at C-2 and C-3) would appear in the downfield region, typically between 6.0 and 7.5 ppm, with their coupling constant revealing their cis or trans relationship. The protons of the cyclohexane (B81311) ring would resonate in the more shielded aliphatic region, generally between 1.0 and 2.5 ppm. The complexity of these signals would depend on the conformational mobility of the cyclohexane ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key expected signals include the carbonyl carbon (C-4) of the lactone, which would be significantly deshielded (around 170-180 ppm). The olefinic carbons (C-2 and C-3) would resonate in the 120-150 ppm range. The spiro carbon (C-5), being a quaternary center, would show a characteristic signal, and the remaining aliphatic carbons of the cyclohexane ring would appear in the upfield region (20-40 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment.

COSY would establish the connectivity between adjacent protons, for instance, mapping the coupling network within the cyclohexane ring and between the vinylic protons.

HSQC would correlate each proton signal with its directly attached carbon atom.

Expected NMR Data for this compound
Technique Expected Observations
¹H NMRVinylic Protons (C2-H, C3-H): ~6.0-7.5 ppmCyclohexane Protons: ~1.0-2.5 ppm
¹³C NMRCarbonyl Carbon (C4): ~170-180 ppmOlefinic Carbons (C2, C3): ~120-150 ppmSpiro Carbon (C5): Quaternary signal, ~80-90 ppmCyclohexane Carbons: ~20-40 ppm
2D NMRHMBC correlations would link cyclohexane protons to the spiro carbon (C5) and the C5 carbon to protons on the lactone ring.

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₁₂O₂). This is a critical first step in identifying an unknown compound.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This helps to confirm the molecular weight. Further fragmentation of the molecular ion (MS/MS) would likely involve characteristic losses, such as the loss of CO or CO₂, which are typical for lactones. The fragmentation of the cyclohexane ring could also provide structural insights.

Expected Mass Spectrometry Data
Technique Expected Ion
HRMSC₉H₁₂O₂ (Calculated Monoisotopic Mass: 152.08373 u)
ESI-MS[M+H]⁺ at m/z 153.0910, [M+Na]⁺ at m/z 175.0730

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the α,β-unsaturated lactone. This band is typically observed in the range of 1740-1780 cm⁻¹. Other significant absorptions would include C=C stretching for the double bond in the lactone ring (around 1650 cm⁻¹) and C-H stretching vibrations for both the sp² (olefinic) and sp³ (aliphatic) hydrogens.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of molecular structure, including the absolute stereochemistry of chiral centers. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. Most importantly, it would definitively establish the three-dimensional arrangement of the atoms at the spirocyclic center (C-5), confirming its configuration (R or S). This method also reveals the solid-state conformation of the molecule, showing, for example, whether the cyclohexane ring adopts a chair, boat, or twist-boat conformation.

Chiroptical Studies (Optical Rotation, Circular Dichroism) for Enantiomeric Purity

The spiro carbon in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiroptical techniques are essential for analyzing chiral compounds.

Optical Rotation: A pure sample of a single enantiomer would rotate the plane of polarized light, and the specific rotation, [α]D, would be a characteristic physical constant. An equal mixture of both enantiomers (a racemic mixture) would show no optical rotation. The magnitude and sign (+ or -) of the rotation are used to characterize the enantiomeric purity of the sample.

Conformational Analysis and Stereochemical Assignment

Nuclear Overhauser Effect (NOE) NMR experiments (e.g., NOESY or ROESY) are powerful tools for this purpose. rsc.org These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. By analyzing the NOE correlations between protons on the lactone ring and those on the cyclohexane ring, the relative stereochemistry and preferred conformation of the molecule in solution can be determined. For instance, an NOE between a proton on the lactone and an axial proton on the cyclohexane ring would provide strong evidence for a specific spatial arrangement. rsc.org

Advanced Theoretical and Computational Studies on 1 Oxaspiro 4.5 Dec 2 En 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

A foundational step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, providing a stable three-dimensional structure. From this optimized geometry, key structural parameters can be determined.

Table 1: Predicted Structural Parameters for 1-Oxaspiro[4.5]dec-2-en-4-one (Illustrative)

Parameter Value
Bond Length (C=O) ~1.21 Å
Bond Length (C=C) ~1.34 Å
Bond Angle (O-C=O) ~125°
Dihedral Angle (Spirocenter) Varies

Note: This data is illustrative and would be determined from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Electronic structure analysis would further reveal the distribution of electron density, dipole moment, and electrostatic potential, highlighting regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.

Computational methods can accurately predict various spectroscopic data, which is crucial for compound characterization and interpretation of experimental results. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. researchgate.net These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized structure. Comparing predicted spectra with experimental data is a powerful method for structure verification. github.io

IR Spectroscopy: The vibrational frequencies of the molecule are calculated to predict its infrared spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as C=O stretching, C=C stretching, or C-H bending. This allows for the assignment of major peaks in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectrum Key Predicted Peak/Wavelength Corresponding Assignment
IR ~1750 cm⁻¹ C=O stretch (lactone)
IR ~1680 cm⁻¹ C=C stretch (enone)
¹³C NMR ~190-200 ppm Carbonyl Carbon (C=O)
¹³C NMR ~125-150 ppm Alkene Carbons (C=C)
UV-Vis (λmax) ~220-250 nm π → π* transition

Note: These are typical values for α,β-unsaturated lactones and would require specific calculations for confirmation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. For an enone system like this compound, the HOMO is typically localized on the C=C double bond, while the LUMO is distributed across the O=C-C=C conjugated system.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is a powerful tool for investigating potential reaction pathways for a molecule. For this compound, this could include studying its synthesis or its reactivity in reactions such as Michael additions or Diels-Alder cycloadditions. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed mechanism can be constructed. This allows researchers to determine the most likely reaction pathway, understand the factors controlling stereoselectivity, and design more efficient synthetic routes.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored to show the nature and strength of interactions with neighboring molecules.

Table 3: Compound Names Mentioned in the Article

Compound Name

Exploration of Biological Activity and Molecular Mechanisms of 1 Oxaspiro 4.5 Dec 2 En 4 One

Molecular Mechanism of Action Investigations

Target Identification and Validation

There are no specific biological targets that have been identified and validated for 1-Oxaspiro[4.5]dec-2-en-4-one in the available research. Target identification studies, which are crucial for understanding a compound's pharmacological profile, have not been published for this molecule.

Protein-Ligand Binding Interactions

Without identified protein targets, there is no available data on the specific protein-ligand binding interactions for this compound. Computational docking or experimental biophysical studies, which would reveal details about binding modes, affinity, and key intermolecular forces (such as hydrogen bonds or hydrophobic interactions), have not been reported.

Modulation of Cellular Pathways and Signaling Cascades

Information regarding the ability of this compound to modulate specific cellular pathways or signaling cascades is currently unavailable. Research has not yet explored its effects on cellular processes such as proliferation, apoptosis, or inflammation.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Comprehensive Structure-Activity Relationship (SAR) studies focusing specifically on this compound and its derivatives are not described in the accessible scientific literature. However, related spirocyclic systems have been the subject of such investigations, offering general principles that might be applicable. For instance, studies on 1-oxa-8-azaspiro[4.5]decanes as muscarinic agonists have shown that modifications to the spirocyclic core can significantly impact receptor affinity and selectivity.

Impact of Substituent Effects on Bioactivity

While no specific studies on the substituent effects for this compound were found, the broader field of medicinal chemistry has established general principles. The nature, position, and stereochemistry of substituents can profoundly influence a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its biological activity. For example, the introduction of different substituents on related spirotrienone frameworks has been shown to direct reaction pathways and could similarly be expected to modulate biological interactions.

Interactive Table: General Principles of Substituent Effects

Substituent PropertyPotential Impact on Bioactivity
Electron-donating vs. Electron-withdrawing Alters the electronic character of the molecule, potentially affecting interactions with biological targets.
Lipophilicity/Hydrophilicity Influences cell membrane permeability and solubility, which can affect bioavailability and distribution.
Steric Bulk Can either enhance or hinder the binding of the molecule to a target's binding site.
Hydrogen Bonding Capacity Introduction of hydrogen bond donors or acceptors can lead to new, specific interactions with a biological target.

Stereochemical Influence on Biological Efficacy

The influence of stereochemistry is a critical factor in the biological efficacy of chiral compounds. For related 1-oxa-8-azaspiro[4.5]decane derivatives, M1 muscarinic agonist activity was found to reside preferentially in the (-)-isomers. Although this data is not directly on this compound, it highlights the principle that different stereoisomers of spirocyclic compounds can have distinct biological activities. The specific stereochemical influences for this compound remain uninvestigated.

Computational Approaches in Biological Research

Computational methods are integral to modern drug discovery and the study of bioactive molecules. For compounds like this compound, these in silico techniques provide a powerful lens to predict and understand biological activity, identify potential protein targets, and guide the design of more effective analogs. By simulating molecular interactions and screening vast chemical libraries, computational approaches accelerate the research process, making it more efficient and cost-effective.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein target, to form a stable complex. This method is crucial for understanding the structural basis of a ligand's biological activity.

For a compound such as this compound, molecular docking simulations would be employed to explore its potential binding modes within the active sites of various enzymes or receptors. The process involves generating a three-dimensional model of the spiro compound and computationally placing it into the binding pocket of a target protein. Scoring functions are then used to estimate the binding affinity, ranking different poses based on their predicted stability.

Key interactions that would be analyzed include:

Hydrogen Bonds: The ketone and ether oxygen atoms in the this compound structure are potential hydrogen bond acceptors, which can form strong, directional interactions with amino acid residues like serine, threonine, or lysine (B10760008) in a protein's active site.

Hydrophobic Interactions: The cyclohexane (B81311) ring provides a nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine.

By identifying the most likely binding pose and the key interacting residues, molecular docking provides valuable insights that can explain observed biological activity or guide the modification of the compound to enhance its potency and selectivity. For instance, studies on similar spiroketal structures have successfully used these methods to predict interactions and guide further experimental work nih.gov.

Virtual screening (VS) is a computational methodology used in the early stages of drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target nih.govarxiv.org. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

There are two main strategies for virtual screening that can be applied to find novel analogs based on the this compound scaffold:

Structure-Based Virtual Screening (SBVS): This method, also known as docking-based screening, requires the three-dimensional structure of the target protein. Large compound databases are computationally docked into the protein's active site, and molecules are ranked based on their predicted binding affinity or "docking score." The top-scoring compounds are then selected as "hits" for further experimental validation.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules (ligands) that are known to be active. A model, such as a pharmacophore or a quantitative structure-activity relationship (QSAR) model, is built based on the active ligands. This model is then used to screen databases for new compounds that share similar properties and are therefore predicted to be active.

Recent advancements have also incorporated machine learning models into virtual screening pipelines, which can integrate data from multiple screening methods (e.g., docking, pharmacophore, and shape similarity) to create a more robust "consensus score" for ranking potential hits nih.gov. Through these in silico methods, vast chemical spaces can be explored to identify novel and diverse spiro-containing compounds with potentially enhanced biological activity.

Pharmacophore modeling is a powerful tool in computational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are critical for binding to a target receptor.

For a series of bioactive spiro compounds related to this compound, a pharmacophore model can be generated based on their structures and activities. This model serves as a 3D query to screen compound libraries for new molecules that fit the required spatial and chemical criteria nih.gov.

The process typically involves:

Feature Identification: Identifying common chemical features in a set of known active molecules. For the this compound scaffold, key features might include a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic group (the cyclohexane ring), and another hydrogen bond acceptor (the ether oxygen).

Model Generation: Aligning the active molecules and generating a 3D model that represents the consensus of these features and their geometric arrangement.

Model Validation: Testing the model's ability to distinguish between known active and inactive compounds.

Once a validated pharmacophore model is established, it becomes instrumental in lead optimization . This is the process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. The pharmacophore model guides chemists in making targeted structural modifications. For example, it can suggest where to add a new functional group to create an additional hydrogen bond or how to alter a hydrophobic region to improve binding affinity, thereby rationally designing more effective drug candidates.

Table 1: Potential Pharmacophore Features of the this compound Scaffold
Pharmacophore FeatureCorresponding Chemical GroupPotential Interaction
Hydrogen Bond Acceptor (HBA)Carbonyl Oxygen (C=O)Forms hydrogen bonds with donor groups on the target protein.
Hydrogen Bond Acceptor (HBA)Ether Oxygen (-O-)Forms hydrogen bonds with donor groups on the target protein.
Hydrophobic Group (HY)Cyclohexane RingEngages in hydrophobic interactions with nonpolar pockets of the target.
Ring SystemSpirocyclic CoreProvides a rigid, three-dimensional scaffold for orienting other functional groups.

Biosynthetic Pathways and Natural Product Origins of Related Spiro Compounds

Spiroketals, a class of compounds to which this compound is structurally related, are widespread in nature and are found in a diverse array of organisms, including insects, marine life, fungi, and plants nih.govresearchgate.net. These natural products often exhibit significant biological activities. The structural complexity and diversity of these molecules arise from various biosynthetic pathways, reflecting convergent evolution towards this privileged scaffold rsc.orgrsc.org.

The biosynthesis of spiroketal-containing natural products typically originates from three main precursor classes:

Polyketides: Many spiroketals are derived from polyketide pathways. In this process, simple acyl-CoA precursors (like acetyl-CoA and propionyl-CoA) are sequentially condensed by polyketide synthases (PKSs) to form a long polyketone chain. This flexible chain then undergoes a series of enzymatic modifications, including reductions, dehydrations, and cyclizations, ultimately leading to the formation of the spiroketal ring system. Fungal metabolites such as cephalosporolides are examples of polyketide-derived spiroketals rsc.org.

Terpenes: Terpenoid spiroketals are formed from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are joined to create larger precursors like geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). Terpene cyclases then catalyze complex cyclization cascades, often involving oxidations and rearrangements, to construct the spirocyclic core.

Polyacetylenes: Some spiroketals found in plants are believed to derive from fatty acids. For example, a proposed pathway suggests that oleic acid undergoes dehydrogenation to form a polyacetylene chain, which is then oxidized to a ketoalcohol precursor that cyclizes to form the spiroketal scaffold rsc.org.

The formation of the spiroketal moiety itself is often a thermodynamically driven cyclization of a hydroxy-keto or dihydroxy-keto precursor, with the final stereochemistry influenced by factors like the anomeric effect and steric hindrance rsc.org. The study of these biosynthetic pathways is crucial, as it can inspire the development of new synthetic strategies and enable the engineered biosynthesis of novel, bioactive spiro compounds nih.gov.

Table 2: Examples of Natural Spiroketal Compounds and Their Origins
Compound Class/NameNatural SourceBiosynthetic Origin
Pheromones (e.g., Paravespula pheromone)Insects (Wasps)Fatty Acid / Polyketide
CephalosporolidesFungi (e.g., Cordyceps militaris)Polyketide
HarperspinoidsPlants (Traditional Chinese Medicine)Terpenoid (Limonoid)
Polyacetylene SpiroketalsPlantsFatty Acid (Oleic Acid)
AvermectinsBacteria (Streptomyces avermitilis)Polyketide

Derivatives and Analogs of 1 Oxaspiro 4.5 Dec 2 En 4 One: Synthesis, Activity, and Structure Activity Relationships

Systematic Modification of the Cyclohexane (B81311) Ring

Modifications to the cyclohexane ring of the 1-oxaspiro[4.5]dec-2-en-4-one core have been a key area of investigation for altering the biological and physicochemical properties of these molecules. The nature, position, and stereochemistry of substituents on this ring can significantly influence the compound's interaction with biological targets.

Research into the total synthesis of axane sesquiterpenes, such as gleenol (B1239691) and axenol, has utilized a multi-functionalized spiro[4.5]decane intermediate. nih.gov The synthetic strategy involved a Claisen rearrangement to create a single diastereomer, highlighting the stereochemical control that can be achieved on the cyclohexane ring. nih.gov Further modifications, such as the installation of an isopropyl group, were accomplished through specific chemical transformations, demonstrating the feasibility of introducing diverse substituents. nih.gov

The commercially successful acaricide, Spirodiclofen, which contains a dichlorophenyl group attached to the butenolide ring, underscores the importance of aromatic substitution in defining biological activity. fao.orgnih.gov While not a direct modification of the cyclohexane ring itself, the orientation of this ring relative to the substituted phenyl ring is crucial for its activity. In derivatives of 1-oxaspiro[4.5]dec-3-en-2-one, the cyclohexane ring typically adopts a stable chair conformation. nih.gov

Table 1: Examples of Cyclohexane Ring Modifications and Their Effects
DerivativeModification on Cyclohexane RingReported Activity/Application
Gleenol/Axenol Synthetic PrecursorMulti-functionalized with potential for stereocenter controlIntermediate in the total synthesis of biologically active sesquiterpenes nih.gov
4-(1-Oxaspiro[4.5]decan-8-yl)cyclohexan-1-oneSubstitution at the 8-position with a cyclohexanone (B45756) moietyChemical intermediate nih.gov

Functionalization of the Butenolide Ring System

The butenolide ring of the this compound system is a versatile platform for chemical modification. Functionalization of this ring can be achieved through various synthetic methods, leading to a diverse array of derivatives with a wide range of biological activities.

A general method for synthesizing substituted butenolides involves the phosphine-catalyzed ring-opening of hydroxymethylcyclopropenones to form reactive ketene (B1206846) ylides, which then undergo intramolecular cyclization. organic-chemistry.orgnih.gov This method is tolerant of a broad range of functional groups, allowing for the synthesis of various α- and γ-substituted butenolides. organic-chemistry.orgnih.gov Another approach involves the Diels-Alder cycloaddition of 5-methylene-2(5H)-furanone with various dienes to produce spiroadducts that are precursors to other spirolactones. uab.catresearchgate.net

The synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which feature a modified butenolide-like ring system, has been achieved through a metal-catalyzed oxidative cyclization. nih.govresearchgate.net These compounds have been evaluated for their antitumor activity, with several derivatives showing moderate to potent activity against various cancer cell lines. nih.gov For instance, compounds 11b and 11h from one study were found to be highly potent against the A549 human lung cancer cell line. nih.gov

Table 2: Functionalized Butenolide Derivatives and Their Activities
CompoundFunctionalizationReported Activity
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivativesIntroduction of nitrogen and additional carbonyl groupsAntitumor activity nih.gov
4-(Benzylamino)-1-oxaspiro[4.5]dec-3-en-2-oneAmino functionalization at the 4-positionChemical intermediate chemdiv.com

Exploration of Various Spirocyclic Ring Sizes and Heteroatom Variations

Altering the size of the spirocyclic ring and introducing heteroatoms other than oxygen can have a profound impact on the three-dimensional structure and biological properties of the resulting analogs. The synthesis of various oxaspirocyclic compounds has been a subject of interest due to their potential industrial and biomedical applications. mdpi.com

For example, the synthesis of 6,10-dioxaspiro[4.5]decane-7,9-dione derivatives has been reported, which involves the reaction of malonic acid and cyclopentanone. mdpi.com The introduction of a second oxygen atom within the spirocyclic system creates a different heterocyclic framework. Similarly, the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones introduces a nitrogen atom into the spirocyclic core, leading to compounds with potent antitumor activities. nih.gov

The synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been explored for their potential as mitochondrial permeability transition pore inhibitors, which could be beneficial in treating ischemia/reperfusion injury. nih.gov Furthermore, the synthesis of 1-azaspiro[4.5]-7-decen-2-one from L-asparagine and L-aspartic acid has been reported as a core structure for biologically active alkaloids. clockss.org

Table 3: Spirocyclic Analogs with Varying Ring Sizes and Heteroatoms
Spirocyclic SystemRing Size/HeteroatomsSignificance/Application
6,10-Dioxaspiro[4.5]decaneSix-membered ring with two oxygen atomsChemical intermediate for novel oxaspirocyclic compounds mdpi.com
1-Oxa-4-azaspiro[4.5]decaneFive-membered ring with one oxygen and one nitrogenCore of compounds with antitumor activity nih.govresearchgate.net
1,4,8-Triazaspiro[4.5]decaneFive-membered ring with three nitrogen atomsPotential inhibitors of mitochondrial permeability transition pore nih.gov
1-Azaspiro[4.5]decaneFive-membered ring with one nitrogen atomCore structure of various biologically active alkaloids clockss.orgdrugbank.com

Insights from Spirodiclofen and Other Commercially Relevant Spirocyclic Derivatives

Spirodiclofen is a commercially important acaricide that belongs to the chemical class of tetronic acids and acts as an inhibitor of lipid biosynthesis. fao.org Its chemical structure is 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate. fao.org The 1-oxaspiro[4.5]dec-3-en-2-one core is a key feature of this molecule.

The metabolism of Spirodiclofen involves the cleavage of the ester group to form the enol metabolite, which is the major residue found in animal tissues. fao.org This highlights the importance of the ester group as a potential pro-moiety and the stability of the core spirocyclic structure. The 2,4-dichlorophenyl substituent is crucial for its biological activity, indicating that electronic and steric factors of substituents on the butenolide ring play a significant role in target interaction.

The hydrolytic stability of Spirodiclofen is pH-dependent, being more stable in acidic conditions and unstable in neutral to basic conditions. fao.org This information is valuable for the design of new analogs with improved stability profiles. The selective, non-systemic foliar action of Spirodiclofen suggests that its physicochemical properties are tuned for specific applications, providing a blueprint for the development of other spirocyclic pesticides. fao.orgnih.gov

Synthesis of Hybrid Molecules Incorporating the this compound Core with Other Pharmacophores

The strategy of creating hybrid molecules by combining the this compound core with other known pharmacophores is a promising approach to develop new therapeutic agents with potentially enhanced or novel biological activities. This approach aims to leverage the unique structural features of the spirocyclic scaffold and the biological activity of the appended pharmacophore.

For instance, the hybridization of the spirocycle and quinone scaffolds has led to the generation of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which have demonstrated promising anticancer activities. nih.gov Quinones are known to play a role in redox processes and have been a source of anticancer drugs. nih.gov

The synthesis of oxaspiro[4.5]decan-1-one scaffolds has been achieved through a tandem Prins/pinacol reaction, which allows for the incorporation of a wide range of aldehydes, including those with aromatic, aliphatic, and heteroaromatic moieties. rsc.org This method provides a versatile route to hybrid molecules where the aldehyde-derived substituent can act as a pharmacophore. The Diels-Alder approach using 5-methylene-2(5H)-furanone also allows for the introduction of various cyclic and acyclic dienes, which can be further functionalized to incorporate other pharmacophoric groups. uab.cat

Table 4: Examples of Hybrid Molecules and Their Potential Applications
Hybrid Molecule ConceptIncorporated PharmacophorePotential Therapeutic Area
Spirocycle-Quinone HybridsQuinoneAnticancer nih.gov
Aldehyde-Derived OxaspirocyclesAromatic/Heteroaromatic aldehydesBroad range of biological activities depending on the aldehyde rsc.org

Emerging Research Applications and Future Perspectives of 1 Oxaspiro 4.5 Dec 2 En 4 One

Application as Chemical Probes in Biological Systems

Currently, there is no specific research detailing the use of 1-Oxaspiro[4.5]dec-2-en-4-one as a chemical probe. However, the inherent properties of spirocyclic scaffolds make them attractive candidates for such applications. Their rigid conformation can precisely orient functional groups in three-dimensional space, which is crucial for interacting with biological targets like enzyme active sites. tandfonline.com Spirocyclic compounds have been investigated as core structures in the development of drugs targeting various biological pathways. For instance, spiro-based molecules have been designed as inhibitors for the β-secretase (BACE1) enzyme, which is relevant to Alzheimer's disease. tandfonline.com This suggests a potential future direction for this compound and its derivatives as scaffolds for developing selective probes for biological imaging or as tools in chemical biology to investigate cellular processes.

Potential in Advanced Materials Science (e.g., Optoelectronics, OLEDs)

Direct research into the application of this compound in materials science is not presently available. However, the broader class of spiro heterocyclic compounds is recognized for its potential in this field. The unique structural and electronic properties of some spiro compounds make them promising candidates for use in organic semiconductors, organic light-emitting diodes (OLEDs), and liquid crystals. rsc.org The spiro center can lead to materials with high thermal stability and specific morphological properties, which are desirable in optoelectronic devices. Future research could explore whether the this compound scaffold can be functionalized to create novel materials with useful photophysical or electronic properties.

Development of Agrochemicals with Novel Modes of Action

There is no documented application of this compound as an agrochemical. However, a related, more complex derivative, 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one, is listed in pesticide properties databases, although no specific activity or mode of action is detailed. herts.ac.uk The spirolactone motif is present in a variety of natural products that exhibit biological activities, including antifungal and antibacterial properties. nih.gov This suggests that the 1-oxaspiro[4.5]decane framework could serve as a template for the development of new agrochemicals, potentially leading to novel modes of action against pests and pathogens.

Role in Oligonucleotide and Nucleic Acid Research

While research on this compound itself in this area is absent, a significant study highlights the potential of the closely related 1-oxaspiro[4.5]decane skeleton in modifying nucleic acids. jst.go.jpnih.gov In this research, a thymidine (B127349) derivative was synthesized where a 1-oxaspiro[4.5]decane unit was attached at the C6' position, creating a "6'-C-spiro-thymidine". jst.go.jpnih.gov

This modification was designed to fix the torsion angle γ of the DNA backbone, a common strategy to enhance the properties of therapeutic oligonucleotides like antisense oligonucleotides and siRNAs. jst.go.jp The key findings of incorporating this spiro-modified nucleoside into DNA strands are summarized below.

Key Research Findings on 1-Oxaspiro[4.5]decane-Modified Oligonucleotides

Property Investigated Finding Significance
Duplex-Forming Ability The duplex-forming ability with complementary RNA was found to be inferior to that of natural DNA. jst.go.jpnih.gov The structural modification, while beneficial in other ways, slightly destabilizes the DNA-RNA hybrid.
Nuclease Resistance The modification significantly enhanced the stability of oligonucleotides against degradation by nucleases. jst.go.jpnih.gov This is a critical improvement for oligonucleotide therapeutics, which are often limited by their short half-life in biological systems.

| Positional Effect | Placing the 6'-C-spiro-thymidine at the 3'-end of an oligonucleotide provided the most substantial increase in nuclease resistance. jst.go.jpnih.gov | This provides a clear strategy for optimizing the design of modified oligonucleotides for therapeutic use. |

This study demonstrates that the 1-oxaspiro[4.5]decane scaffold is a valuable tool in nucleic acid chemistry, capable of imparting crucial properties like enzymatic stability. jst.go.jp Future work could explore how the specific unsaturation and carbonylation pattern of this compound might influence these properties if used in similar modifications.

Interdisciplinary Research with Biotechnology and Nanotechnology

Specific interdisciplinary research involving this compound in biotechnology and nanotechnology has not been reported. However, the convergence of these fields often relies on molecular scaffolds that can be precisely functionalized. Spirocycles, with their defined three-dimensional geometry, could serve as rigid linkers or core structures in the design of nanosensors or drug delivery systems. tandfonline.com For example, a spiro-based sensor was recently developed for detecting intracellular zinc ions within human liver carcinoma cells, showcasing the potential of these scaffolds in biomedical applications at the intersection of chemistry and biotechnology. rsc.org

Identification of Novel Biosynthetic Routes for Spirocyclic Lactones

The specific biosynthetic pathway for this compound is unknown. However, natural products featuring the [4.5.0] spirocyclic lactone system are known and exhibit a wide range of biological activities. nih.gov Examples include compounds isolated from fungi and plants, such as lambertollol C, which mediates mycoparasitism, and andirolactone, a terpenoid from Cedrus libanotica. nih.gov The discovery and study of new natural products containing the spirolactone framework is an active area of research, which may eventually uncover the enzymatic machinery responsible for synthesizing these complex scaffolds. nih.gov Such discoveries could pave the way for biosynthetic production of novel spiro-lactones for various applications.

Unexplored Reactivity and Catalytic Transformations

The reactivity of this compound has not been specifically detailed. However, the synthesis of spirocyclic lactones is a field of active research, with several modern catalytic methods being developed. These methods provide insight into the potential transformations involving such scaffolds.

Recent advances in catalysis for spirocyclic lactone synthesis include:

Nickel-Catalyzed Enantioselective Spirocyclization : A method has been developed for the intramolecular addition of lactone enolates to aryl nitriles, catalyzed by nickel, to produce chiral spirocycles with high enantioselectivity. acs.orgnih.gov

Tandem Prins/Pinacol Reaction : A Lewis acid-catalyzed cascade process has been used to synthesize 8-oxaspiro[4.5]decan-1-ones from aldehydes and a cyclobutanol (B46151) derivative, demonstrating a novel route to this spiro-system. rsc.org

Chiral Sulfide-Catalyzed Bromolactonization : An efficient method for creating chiral α-spiro-γ-lactones has been achieved through the bromolactonization of α-allyl carboxylic acids, which creates a reactive bromomethyl group that can be further functionalized. nii.ac.jp

These examples of advanced synthetic methods highlight the chemical tractability of the spiro-lactone core and suggest that the specific enone functionality within this compound could be a handle for various unexplored transformations, such as conjugate additions or cycloadditions, to generate molecular diversity.

Opportunities for Further Structural Elucidation of Uncharacterized Isomers of this compound

The structural characterization of spirocyclic compounds, including this compound, presents unique challenges and opportunities in stereochemistry. The presence of a spirocenter, where two rings are joined by a single common atom, introduces a key stereogenic element. While the parent compound 1-Oxaspiro[4.5]decan-2-one has been cataloged, detailed investigations into the isomers of its unsaturated counterpart, this compound, are less documented in publicly available research, suggesting a promising area for future investigation.

The introduction of a double bond in the lactone ring of this compound, in addition to the spirocyclic nature of the molecule, gives rise to the potential for several isomers whose complete structural elucidation remains an area of scientific inquiry. The primary source of isomerism in this compound is the chirality at the spiro atom (C5). This can result in two enantiomers, the (R)- and (S)-isomers, which are non-superimposable mirror images of each other.

The synthesis of related saturated spirolactones, such as 1-Oxaspiro[4.5]decan-2-ones, has been achieved through methods like Diels-Alder cycloadditions, which can produce a variety of bicyclic and tricyclic spiroadducts. These synthetic routes often yield mixtures of stereoisomers, necessitating advanced analytical techniques for their separation and characterization.

For unsaturated spirolactones like this compound, the photochemical behavior of structurally similar β,γ-unsaturated spirolactones suggests that their stereochemistry can be complex. The photoreactions of these related compounds can lead to various regio- and stereoisomers, the structural elucidation of which is not always straightforward. This indicates that the synthesis and subsequent handling of this compound may also result in a mixture of isomers whose individual characterization is an open area for research.

Challenges and Future Directions

A significant opportunity lies in the stereoselective synthesis of the individual enantiomers of this compound. Developing synthetic pathways that can selectively produce either the (R)- or (S)-isomer would be a considerable advancement. This would not only allow for a more thorough characterization of each isomer but also enable the investigation of their differential biological activities, a common feature of chiral molecules.

Furthermore, the comprehensive characterization of any synthesized or isolated isomers of this compound calls for the application of modern analytical techniques. While basic spectral data for the saturated analog exists, a detailed analysis of the isomers of the unsaturated compound is lacking.

Table 1: Potential Isomers of this compound and Areas for Investigation

Isomer TypeDescriptionOpportunities for Elucidation
Enantiomers (R)-1-Oxaspiro[4.5]dec-2-en-4-one and (S)-1-Oxaspiro[4.5]dec-2-en-4-one are non-superimposable mirror images arising from the chiral spirocenter at C5.Development of enantioselective synthetic routes. Separation of racemic mixtures using chiral chromatography. Characterization using chiroptical methods such as circular dichroism.
Constitutional Isomers Positional isomers where the double bond is located at a different position within the spirocyclic framework.Synthesis and characterization of related unsaturated spirolactones to predict the properties and stability of different constitutional isomers.

Advanced spectroscopic methods, such as two-dimensional Nuclear Magnetic Resonance (2D-NMR) and high-resolution mass spectrometry (HRMS), would be crucial in distinguishing between potential isomers. Computational chemistry could also play a vital role in predicting the spectral properties of the different possible isomers, thereby aiding in their experimental identification. The study of related oxaspirocyclic compounds has shown that even subtle differences in stereochemistry can lead to distinct NMR spectra.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Oxaspiro[4.5]dec-2-en-4-one derivatives?

  • Methodological Answer : Derivatives of this compound are typically synthesized via cyclization reactions or functionalization of pre-existing spirocyclic frameworks. For example, substituents like dichlorophenyl groups (e.g., 3-(2,4-dichlorophenyl)-4-hydroxy derivatives) are introduced using coupling reactions under inert conditions . Key steps include:

  • Ring-closing metathesis to form the spirocyclic backbone.
  • Acid-catalyzed dehydration for enone formation.
  • Column chromatography for purification, monitored by TLC and NMR .
    • Data Table :
DerivativeSynthetic Yield (%)Key Reagents/ConditionsReference
3-(2,4-Dichlorophenyl)-4-hydroxy65–72DCC, DMAP, CH₂Cl₂, RT
7,9-Di-tert-butyl substituted58tert-butyl chloride, K₂CO₃

Q. Which spectroscopic techniques are critical for confirming the spirocyclic structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for identifying sp³/sp² hybridized carbons and substituent positioning. For example, the ketone (C=O) at position 4 typically appears at δ ~200–210 ppm in ¹³C NMR .
  • IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C-O (1100–1250 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₅H₁₄Cl₂O₃, m/z 313.174) .

Q. How should researchers handle this compound to ensure lab safety and compound stability?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coats) due to acute oral toxicity (Category 4) and skin irritation risks .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the enone moiety.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste, as dichlorophenyl derivatives require specialized treatment .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

  • Methodological Answer :

  • SHELX Refinement : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:
  • Data Collection : High-resolution (≤ 1.0 Å) datasets reduce thermal displacement parameter (Uₑq) errors.
  • Twinned Data Handling : SHELXE is robust for resolving twinning in spirocyclic structures .
  • Example : A study on 7,9-di-tert-butyl derivatives confirmed non-planar spiro geometry via anisotropic displacement parameters .

Q. What strategies address contradictions in spectroscopic data during the synthesis of novel 1-Oxaspiro derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and HRMS to resolve discrepancies (e.g., overlapping proton signals in crowded sp³ regions).
  • Computational Modeling : Density Functional Theory (DFT) predicts ¹³C chemical shifts and optimizes geometry, aiding peak assignments .
  • Case Study : A 3-(2,4-dichlorophenyl) derivative showed conflicting NOESY correlations, resolved via variable-temperature NMR to identify dynamic conformational changes .

Q. How can computational methods elucidate the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent effects on spirocyclic ring stability (e.g., polar aprotic solvents enhance enone reactivity) .
  • Example : A study on tert-butyl-substituted derivatives revealed steric hindrance effects on ring-opening reactions using MD trajectories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Oxaspiro[4.5]dec-2-en-4-one
Reactant of Route 2
1-Oxaspiro[4.5]dec-2-en-4-one

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